![molecular formula C17H16N2O4 B5769118 N-(3-cyanophenyl)-2,4,5-trimethoxybenzamide](/img/structure/B5769118.png)
N-(3-cyanophenyl)-2,4,5-trimethoxybenzamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(3-cyanophenyl)-2,4,5-trimethoxybenzamide involves acylation reactions, where specific precursor molecules are combined in the presence of catalysts or reagents. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide, a structurally similar compound, is achieved by the acylation of 3-aminophenol and 4-metoxybenzoylchloride in tetrahydrofuran (THF), indicating a method that could be adapted for this compound (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound is often determined by X-ray diffraction and supported by computational methods like Density Functional Theory (DFT). These studies reveal the crystal packing, bond lengths, angles, and the influence of intermolecular interactions on the molecular geometry, providing insights into the structural characteristics of this compound.
Chemical Reactions and Properties
Compounds within the this compound family participate in various chemical reactions, showcasing a range of reactivities due to their functional groups. For instance, the synthesis and evaluation of 3,4,5-trimethoxybenzamide derivatives have demonstrated potential biological activities, suggesting that this compound could undergo similar reactions with biological relevance (Piplani et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-cyanophenyl)-2,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-9-16(23-3)15(22-2)8-13(14)17(20)19-12-6-4-5-11(7-12)10-18/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGJWFIKNGAPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC(=C2)C#N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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